![molecular formula C7H10N2O B3030393 3-Pyridinamine, 4-methoxy-2-methyl- CAS No. 89943-08-8](/img/structure/B3030393.png)
3-Pyridinamine, 4-methoxy-2-methyl-
Overview
Description
The compound "3-Pyridinamine, 4-methoxy-2-methyl-" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their wide range of applications in medicinal chemistry, agrochemicals, and materials science. Pyridine derivatives are known for their diverse chemical reactivity and structural motifs that can be tailored for specific functions .
Synthesis Analysis
The synthesis of pyridine derivatives often involves strategic functionalization to introduce various substituents that can modulate the compound's properties. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which share a similar methoxy substitution pattern, is achieved through the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol . A similar approach is used for the synthesis of 3-methoxy-4-methylamino pyrrolidines, which are synthesized via a stereoselective approach and are part of the structure of certain antitumor and antibacterial agents . Moreover, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is performed using a selective chlorinating reagent from 2-methylpyridine N-oxide under mild conditions .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often characterized using various spectroscopic techniques. For example, the structural features of some pyridine derivatives have been studied by IR and electronic spectroscopy, and their optical properties investigated by UV–vis absorption and fluorescence spectroscopy . The crystal structures of related compounds have been determined by single crystal X-ray diffraction, revealing normal bond lengths and angles and highlighting the importance of hydrogen bonding .
Chemical Reactions Analysis
Pyridine derivatives undergo a variety of chemical reactions depending on their substituents and reaction conditions. For instance, the UV-irradiation of methyl 4-pyridinecarboxylate in methanol can lead to methoxylation at the 3-position under oxygen or methoxylation and hydroxymethylation at the 2-position under nitrogen . The reactivity of these compounds can be further explored to synthesize highly functionalized isoxazoles and other heterocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The compounds exhibit different absorption and emission spectra depending on the solvent and can show solvent effects on their absorption spectra . The photoreactivity of these compounds can also vary with the atmosphere, as demonstrated by the atmosphere-dependent photoreaction of methyl 4-pyridinecarboxylate . Additionally, the synthesis and structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide insights into the hydrogen bonding and mass spectrometric properties of these compounds .
Scientific Research Applications
Electrophilic Substitution in Organic Chemistry
"3-Pyridinamine, 4-methoxy-2-methyl-" and related pyridine derivatives have been studied for their reactivity in electrophilic substitution reactions. For instance, 3-Hydroxy- and 3-methoxy-pyridine undergo nitration as their corresponding conjugate acids at specific positions, demonstrating their importance in organic synthesis (Katritzky, Tarhan, & Suna Tarhan, 1970).
Catalysis and Methylation Techniques
Innovative catalytic methods for methylation of pyridine derivatives, crucial in drug discovery and organic chemistry, have been developed. These methods use feedstock chemicals like methanol and formaldehyde for direct introduction of a methyl group onto the aromatic ring of pyridines, including "3-Pyridinamine, 4-methoxy-2-methyl-" (Grozavu et al., 2020).
Reactions with Caesium Fluoroxysulphate
Pyridine derivatives, including "3-Pyridinamine, 4-methoxy-2-methyl-," react with caesium fluoroxysulphate to produce various products like fluoropyridines and alkoxypyridines. These reactions demonstrate significant solvent-dependence, highlighting their potential in synthetic organic chemistry (Stavber & Zupan, 1990).
Corrosion Inhibition
Pyridine derivatives, such as 2-amino-6-methoxy-4-phenylpyridine-3,5-dicarbonitrile, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds, closely related to "3-Pyridinamine, 4-methoxy-2-methyl-," show potential as mixed-type inhibitors, mainly cathodic, useful in industrial applications (Ansari, Quraishi, & Ambrish Singh, 2015).
Photochemical Reactions
Studies on the photochemical reactions of pyridine derivatives, such as 3-pyridinecarboxamide, in methanol have shown complex behaviors like methoxylation and methylation at various positions. These findings are relevant for understanding the photoreactive nature of similar compounds, including "3-Pyridinamine, 4-methoxy-2-methyl-" (Sugimori & Itoh, 1986).
properties
IUPAC Name |
4-methoxy-2-methylpyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(8)6(10-2)3-4-9-5/h3-4H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNCFLOLQRGANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299079 | |
Record name | 4-Methoxy-2-methyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89943-08-8 | |
Record name | 4-Methoxy-2-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89943-08-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2-methyl-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301299079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-methylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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